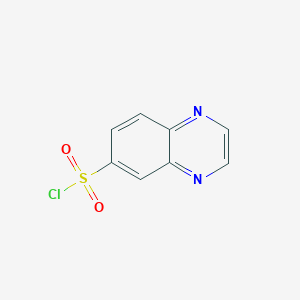

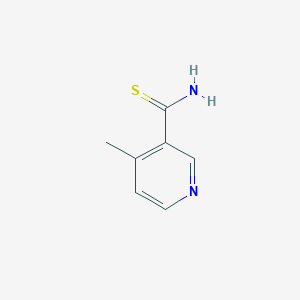

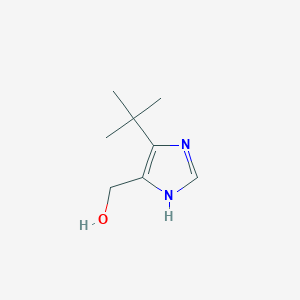

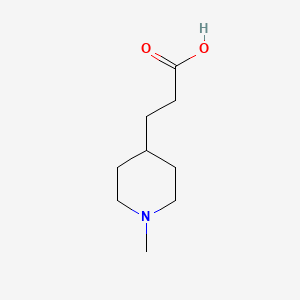

Tert-butyl 6-(2-hydroxyethyl)pyridin-2-ylcarbamate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of tert-butyl carbamate derivatives is described in several papers. For instance, tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates are prepared from aldehydes and tert-butyl N-hydroxycarbamate using sodium benzenesulfinate and formic acid in a methanol-water mixture . Another synthesis approach involves starting with tert-butyl 4-oxopiperidine-1-carboxylate, ethyl cyanomalonate, and sulfur to synthesize 6-tert-butyl 3-ethyl 2-amino-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate, which is then coupled with aromatic aldehydes to afford Schiff base compounds .

Molecular Structure Analysis

The molecular structures of tert-butyl carbamate derivatives are characterized using various techniques, including X-ray crystallography and NMR spectroscopy. For example, the crystal and molecular structure of tert-butyl (2S)-2-(prop-2-yn-1-ylcarbamoyl)pyrrolidine-1-carboxylate is determined, revealing the orientation of the carbamate and amide groups and the presence of an electric dipole moment . Similarly, the structure of tert-butyl 2-((phenylthio)carbonyl)pyrrolidine-1-carboxylate is characterized, showing the proline ring in an envelope conformation and the presence of intermolecular hydrogen bonds10.

Chemical Reactions Analysis

The reactivity of tert-butyl carbamate derivatives is explored in several studies. For instance, tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates behave as N-(Boc)-protected nitrones in reactions with organometallics to give N-(Boc)hydroxylamines, and their potential as building blocks in organic synthesis is demonstrated . Additionally, tert-butyl 2,5-diaryl-3-oxopent-4-ynoates undergo silver-catalyzed π-cyclizations, leading to the formation of different ring structures depending on the reaction conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl carbamate derivatives are investigated through various analyses. The crystal structures often exhibit intermolecular hydrogen bonding, which can influence the material's properties . Thermal and DFT analyses are used to characterize the stability and intramolecular interactions of compounds such as 6-tert-butyl 3-ethyl 2-[(3-methoxy/5-bromo)-2-hydroxy and (3-nitro/3-methoxy)benzylideneamino]-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate . These studies provide insights into the stability and potential applications of these compounds.

Applications De Recherche Scientifique

Synthesis and Chemical Properties

Process Development and Synthesis : The compound has been used in process development and pilot-plant synthesis, specifically for the manufacture of a lymphocyte function-associated antigen 1 inhibitor. An efficient one-pot, two-step telescoped sequence was used for its synthesis, starting from readily available materials and yielding high purity products (Li et al., 2012).

Characterization and Structural Analysis : It has been synthesized and characterized using various methods, including FTIR and NMR spectroscopy. The crystal and molecular structure of related compounds have been determined using X-ray crystallography, revealing intramolecular hydrogen bonding and other structural details (Çolak et al., 2021).

Intramolecular Reactions and Derivatives Synthesis : The compound is involved in intramolecular nucleophilic opening reactions, leading to the formation of various derivatives. These reactions are crucial for developing new chemical entities with potential applications in various fields (Moskalenko & Boev, 2014).

Catalysis and Chemical Reactions

Involvement in Suzuki Cross-Coupling Reactions : It has been used in palladium-catalyzed coupling reactions with arylboronic acids, producing a series of derivatives. These reactions are significant in organic synthesis and pharmaceutical research (Wustrow & Wise, 1991).

Participation in Complex Formation and Activation : The compound has shown the ability to react and form complexes with metals, leading to the activation of certain bonds. This property is essential in the development of new catalytic systems (Crosby et al., 2009).

Material Science and Polymer Chemistry

Synthesis of Poly(pyridine-imide)s : The compound, with tert-butyl substituents, has been used in synthesizing aromatic diamine monomers. These monomers are crucial for developing high-performance polymers with potential applications in electronics, aerospace, and other high-tech industries (Lu et al., 2014).

Development of Dye-Sensitized Solar Cells : Derivatives of the compound have been explored as additives in electrolytes for dye-sensitized solar cells. These studies contribute to the advancement of renewable energy technologies (Ferdowsi et al., 2018).

Safety and Hazards

Propriétés

IUPAC Name |

tert-butyl N-[6-(2-hydroxyethyl)pyridin-2-yl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O3/c1-12(2,3)17-11(16)14-10-6-4-5-9(13-10)7-8-15/h4-6,15H,7-8H2,1-3H3,(H,13,14,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZPRWWONPMXDGF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC=CC(=N1)CCO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Oxa-2,8-diazaspiro[3.5]nonan-7-one](/img/structure/B1322214.png)

![6-Nitro-2H-pyrido[3,2-B][1,4]oxazin-3(4H)-one](/img/structure/B1322224.png)